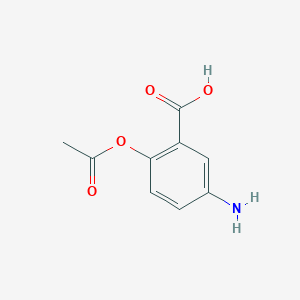

Benzoic acid, 2-(acetyloxy)-5-amino-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid, 2-(acetyloxy)-5-amino-, also known as Benzoic acid, 2-(acetyloxy)-5-amino-, is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoic acid, 2-(acetyloxy)-5-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-(acetyloxy)-5-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Research indicates that benzoic acid derivatives, including 2-(acetyloxy)-5-amino-, exhibit significant anti-inflammatory effects. A study demonstrated that these compounds can effectively reduce inflammation in models such as the carrageenan-induced paw edema in rats. The mechanism involves inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is pivotal in the inflammatory response .

Table 1: Comparative Anti-Inflammatory Activity of Benzoic Acid Derivatives

| Compound Name | IC50 (mg/kg) | Mechanism of Action |

|---|---|---|

| 5-Acetamido-2-hydroxybenzoic acid | 4.95 | COX-2 Inhibition |

| Acetylsalicylic acid (Aspirin) | 67.5 | COX-1 and COX-2 Inhibition |

| Acetaminophen | 1944 | COX-1 Inhibition |

The data suggests that benzoic acid, 2-(acetyloxy)-5-amino-, is significantly more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) at comparable doses, making it a candidate for further development in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis .

Analgesic Activity

In addition to its anti-inflammatory properties, benzoic acid, 2-(acetyloxy)-5-amino-, has shown promising analgesic effects. Studies have reported that this compound exhibits central and peripheral analgesic activities, outperforming common analgesics like acetaminophen in certain assays .

Table 2: Analgesic Efficacy of Benzoic Acid Derivatives

| Compound Name | Pain Reduction (%) | Test Model Used |

|---|---|---|

| 5-Acetamido-2-hydroxybenzoic acid | 74% (20 mg/kg) | Writhing test |

| Acetaminophen | 50% (200 mg/kg) | Hot plate test |

The analgesic activity was assessed using various models, including the writhing test and hot plate test, indicating its potential for pain management therapies .

Structural Modifications

The structural features of benzoic acid, 2-(acetyloxy)-5-amino-, allow for modifications that can enhance its pharmacological profile. Researchers are exploring different acylation reactions to develop more potent derivatives with improved bioavailability and selectivity towards COX-2 receptors .

Table 3: Potential Derivatives for Enhanced Activity

| Proposed Derivative | Expected Benefit |

|---|---|

| Hydroxylated derivatives | Increased solubility |

| Alkyl chain modifications | Enhanced receptor binding |

| Fluorinated analogs | Improved metabolic stability |

In-Vivo Studies

A notable study conducted on Swiss mice demonstrated the efficacy of benzoic acid, 2-(acetyloxy)-5-amino-, in reducing nociceptive responses induced by chemical agents. The compound was tested at varying doses to establish a dose-response relationship, revealing significant reductions in pain-related behaviors compared to control groups .

Computational Studies

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of benzoic acid derivatives. Molecular docking studies have shown favorable binding interactions with COX-2 receptors, suggesting a mechanism for their observed biological activities .

Propriétés

Numéro CAS |

99450-52-9 |

|---|---|

Formule moléculaire |

C9H9NO4 |

Poids moléculaire |

195.17 g/mol |

Nom IUPAC |

2-acetyloxy-5-aminobenzoic acid |

InChI |

InChI=1S/C9H9NO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13) |

Clé InChI |

PNKIVCMRLDCYJE-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C(C=C1)N)C(=O)O |

SMILES canonique |

CC(=O)OC1=C(C=C(C=C1)N)C(=O)O |

Synonymes |

acetyl-5-aminosalicylic acid acetyl-5-ASA |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.